molecular formula C12H13NO3 B7999270 2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile

Cat. No.: B7999270
M. Wt: 219.24 g/mol
InChI Key: FREUSCFLVLLWBQ-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is an organic compound with the molecular formula C12H13NO3 It features a benzonitrile group attached to an ethoxy chain, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile typically involves the condensation of carbonyl compounds with vicinal diols. One common method is the acid-catalyzed reaction of a benzonitrile derivative with 2-(1,3-dioxolan-2-yl)ethanol. The reaction is often carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dioxolane ring may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is unique due to its combination of a benzonitrile group with a dioxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-10-3-1-2-4-11(10)14-6-5-12-15-7-8-16-12/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREUSCFLVLLWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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